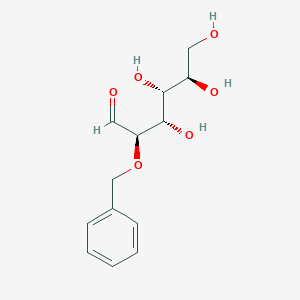

2-O-Benzyl-D-glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-O-Benzyl-D-glucose is a useful research compound. Its molecular formula is C13H18O6 and its molecular weight is 270.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Glycosylation Reactions

2-O-Benzyl-D-glucose serves as a versatile building block in glycosylation reactions. The benzyl protecting group is favored due to its stability and ability to influence selectivity during synthesis. This compound is routinely synthesized as part of efforts to create more accessible building blocks for the glycoscience community.

- Selectivity Control : The presence of benzyl groups can significantly affect the reactivity of glycosyl donors and acceptors. This allows for control over regio-, stereo-, and chemoselectivity during glycosylation, which is crucial for synthesizing complex carbohydrates .

- Research Findings : A study demonstrated that partially benzylated compounds could yield different reactivity levels, facilitating the development of new glycosylation methodologies. For instance, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside was synthesized efficiently, showcasing its utility in creating complex carbohydrate structures .

Chiral Probes in Stereochemistry

Recent research has highlighted the use of this compound derivatives as chiral probes for determining the absolute configuration of chiral secondary alcohols. This application is particularly relevant in stereochemistry studies where understanding molecular configurations is essential.

- Methodology : The probes are attached to secondary alcohols through glycosylation reactions, followed by analysis using two-dimensional NMR spectroscopy. The structural information obtained helps elucidate the stereochemical properties of the alcohols under study .

- Case Study : In one study, 2-deoxy-D-glucose derivatives were employed to analyze various chiral alcohols like menthol and borneol. The results indicated that these probes could effectively determine the stereochemistry due to their restricted conformational freedom when forming glycosidic linkages .

Drug Discovery and Therapeutic Applications

The benzylated glucose derivatives also play a role in drug discovery, particularly in developing therapeutics that target specific biological pathways.

- Antiviral Properties : Compounds derived from D-glucose scaffolds have shown potential as antiviral agents. For example, 2-deoxy-D-glucose has been studied for its efficacy against respiratory infections and human genital herpes .

- Synthetic Intermediates : this compound acts as an intermediate in synthesizing various bioactive compounds, including those that interact with growth factors and cytokines critical for cell signaling and division .

Summary Table of Applications

Propriétés

Formule moléculaire |

C13H18O6 |

|---|---|

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O6/c14-6-10(16)12(17)13(18)11(7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11+,12-,13-/m1/s1 |

Clé InChI |

KDHGLPPVAVEOHX-YVECIDJPSA-N |

SMILES isomérique |

C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C1=CC=C(C=C1)COC(C=O)C(C(C(CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.